N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea
Description
This compound features a urea core bridging a pyridine-indole hybrid moiety and a 4-(trifluoromethoxy)phenyl group. The indole-2-yl substitution on the pyridine ring introduces steric and electronic effects, while the trifluoromethoxy group enhances lipophilicity and metabolic stability.
Properties
CAS No. |
917966-26-8 |
|---|---|
Molecular Formula |
C21H15F3N4O2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-[2-(1H-indol-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)30-15-9-7-14(8-10-15)26-20(29)28-17-6-3-11-25-19(17)18-12-13-4-1-2-5-16(13)27-18/h1-12,27H,(H2,26,28,29) |
InChI Key |
YAQQFZJUENSVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=CC=N3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Indole Derivative Preparation
- Reagents: Indole precursor, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
- Conditions: Stirring at elevated temperatures (e.g., 80–120°C) for several hours.
- Outcome: Formation of functionalized indole suitable for subsequent steps.
Step 2: Coupling Reaction
- Reagents: Pyridine derivative, catalyst (e.g., palladium-based catalysts), solvent (e.g., ethanol or tetrahydrofuran).
- Conditions: Moderate temperature (e.g., 50–100°C) under inert atmosphere (e.g., nitrogen or argon).
- Outcome: Formation of a stable intermediate containing both indole and pyridine moieties.
Step 3: Urea Linkage Formation
- Reagents: Substituted phenyl isocyanate, intermediate from Step 2.
- Conditions: Room temperature to mild heating (e.g., 25–60°C), solvent choice critical (e.g., dichloromethane or acetonitrile).
- Outcome: Final product with high specificity and yield.
Analytical Techniques for Verification
After synthesis, analytical techniques are employed to confirm the structure, purity, and properties of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Used to verify the chemical structure by analyzing hydrogen and carbon environments in the molecule.
-
- Confirms molecular weight and fragmentation patterns consistent with the target compound.
-
- Provides detailed structural information, including bond lengths and angles.
Challenges in Synthesis
Several challenges can arise during synthesis:
-
- Substituted phenyl isocyanates can be highly reactive, requiring careful handling to prevent unwanted side reactions.
-
- Impurities from incomplete reactions or side products must be minimized through purification techniques such as recrystallization or chromatography.
-
- Reaction conditions must be continuously optimized to balance yield and purity, especially in multi-step processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions can occur at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Urea Derivatives with Indole/Related Heterocycles
- N-[3-[[2,3-Dihydro-2-oxo-3-(1H-pyrrol-2-ylmethylene)-1H-indol-6-yl]amino]-4-methylphenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]-urea (): Contains a dihydroindole-pyrrole hybrid and a trifluoromethylphenyl group.
Pyridine-Based Urea Compounds
- BPTU (1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) (): Shares the trifluoromethoxy phenyl group and pyridine-urea scaffold. Acts as an allosteric modulator of the P2Y1 receptor, suggesting the target compound may also modulate purinergic receptors . Structural divergence: BPTU lacks the indole ring but includes a tert-butylphenoxy group, which may enhance membrane penetration .
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea ():
Functional and Pharmacological Comparisons
Enzyme Inhibition vs. Receptor Modulation
- UDO and UDD (): Pyridine-based CYP51 inhibitors with trifluoromethyl groups. Exhibit anti-Trypanosoma cruzi activity comparable to posaconazole. Unlike the target compound, these lack urea linkages but highlight the role of pyridine-trifluoromethyl motifs in enzyme inhibition .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound and BPTU may improve metabolic stability over CF₃ (as in UDO/UDD) due to reduced electron-withdrawing effects .
- Indole Position : Indole-2-yl substitution (target compound) vs. indole-3-yl () could alter binding pocket interactions in receptor targets.
- Urea Linkage : Critical for hydrogen bonding with targets, as seen in BPTU’s allosteric modulation .
Biological Activity
N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 917966-26-8 |
| Molecular Formula | C21H15F3N4O2 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 1-[2-(1H-indol-2-yl)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
| InChI Key | YAQQFZJUENSVRR-UHFFFAOYSA-N |
The compound features a complex structure that includes an indole ring, a pyridine moiety, and a trifluoromethoxy-substituted phenyl group. These structural elements contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The indole moiety can interact with various receptors and enzymes, potentially leading to the inhibition or activation of critical signaling pathways.
Interaction with Biological Targets
Research indicates that this compound may form hydrogen bonds with amino acid residues in target proteins, such as BRAF, which is implicated in several cancers. This interaction suggests potential use as an anticancer agent by inhibiting tumor growth through targeted mechanisms .
Anticancer Properties
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, a series of urea derivatives were tested for their efficacy against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines using the MTT assay. The results indicated significant antiproliferative effects with calculated IC50 values demonstrating potency comparable to established chemotherapeutics like sorafenib .
Neuroprotective Effects
In addition to its anticancer properties, compounds similar to this compound have been studied for their neuroprotective potential. They exhibit properties that may inhibit tau aggregation, suggesting therapeutic applications in neurodegenerative disorders .
Study on Antiproliferative Activity
In a study conducted on a series of diaryl ureas including this compound, researchers found that most compounds demonstrated significant antiproliferative activity across various cancer cell lines. The study highlighted structure–activity relationships (SARs), indicating that specific substitutions on the urea and pyridine rings enhance biological activity .
Neurodegenerative Disease Research
Another study focused on the neuroprotective effects of indole derivatives found that certain structural modifications could enhance the ability of these compounds to inhibit tau aggregation. This suggests a promising avenue for developing treatments for conditions like Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
